2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

medicinal chemistry structure–activity relationship halogen bonding

This compound is differentiated by the 6-fluoro substituent on the indole ring, which blocks CYP hydroxylation and imparts unique hydrogen bonding capabilities. The N-1 indole linkage (vs. C-3) alters pharmacophore presentation, making it a key scaffold for kinase inhibitor libraries and urease inhibitor screening. Request a quote for bulk/custom synthesis.

Molecular Formula C19H16FN5O
Molecular Weight 349.4 g/mol
Cat. No. B4508034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Molecular FormulaC19H16FN5O
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)F
InChIInChI=1S/C19H16FN5O/c20-16-4-3-15-7-8-24(18(15)9-16)11-19(26)23-17-5-1-14(2-6-17)10-25-13-21-12-22-25/h1-9,12-13H,10-11H2,(H,23,26)
InChIKeyQWSSEIJSKNLMON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide: Chemical Class, Structural Features, and Procurement Context


2-(6-Fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide (molecular formula C20H16FN5O, exact mass 361.134 g/mol) is a synthetic research compound belonging to the class of indole–1,2,4-triazole hybrid acetamides [1]. The molecule incorporates a 6-fluoro-substituted indole ring N-linked via an acetamide bridge to a phenyl ring bearing a 1H-1,2,4-triazol-1-ylmethyl substituent at the para position. This chemotype combines pharmacophoric elements—an indole nucleus, a 1,2,4-triazole heterocycle, and a fluorinated aromatic system—that are individually associated with diverse biological activities including anticancer, antimicrobial, and enzyme inhibitory properties [2][3]. The compound is catalogued in the ZINC database (ZINC000049067891) and has not been reported in any clinical trials to date [1]. Structurally related indole–triazole hybrids have demonstrated in vitro cytotoxic activity against Hep-G2 hepatocellular carcinoma cells and urease inhibitory activity, establishing this scaffold class as relevant for anti-infective and anticancer drug discovery programs [2][3].

Why 2-(6-Fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide Cannot Be Interchanged with Generic Indole–Triazole Analogs


Substituting this compound with a generic indole–triazole acetamide overlooks three critical structural differentiators that govern pharmacological performance within this chemotype. First, the 6-fluoro substituent on the indole ring introduces unique electronic effects—fluorine's strong electronegativity and small van der Waals radius modulate the indole ring's electron density, metabolic stability (by blocking CYP-mediated hydroxylation at the 6-position), and hydrogen-bonding capacity in ways that 6-chloro, 6-bromo, or unsubstituted indole analogs cannot replicate [1][2]. Second, the N-1 indole linkage (as opposed to the more common C-3 indole linkage found in indole-3-acetic acid-derived hybrids) alters the spatial orientation of the indole pharmacophore relative to the triazole-bearing phenyl ring, affecting molecular recognition at biological targets [1]. Third, the 1,2,4-triazol-1-ylmethyl substitution pattern on the phenyl ring provides a specific geometry and hydrogen-bond acceptor/donor profile that is distinct from 4H-1,2,4-triazol-3-yl or 1,2,3-triazole isomers [3]. The closest commercially available analog, 2-(6-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide, differs in halogen size (Br van der Waals radius 1.85 Å vs. F 1.47 Å), lipophilicity (ΔlogP ~0.5–0.8 units higher for bromo), and electronic effects, each of which can substantially alter target binding and pharmacokinetics [1].

Quantitative Differential Evidence for 2-(6-Fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide vs. Closest Analogs


Halogen-Dependent Electronic Modulation: 6-Fluoro vs. 6-Bromo Indole in Triazole–Phenyl Acetamide Scaffolds

The 6-fluoro substituent on the indole ring of the target compound generates a substantially different electronic environment compared to the 6-bromo analog (2-(6-bromo-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide). Fluorine, with a Hammett σₚ constant of +0.06 vs. bromine's +0.23, exerts a weaker electron-withdrawing inductive effect while providing stronger resonance donation to the indole π-system [1]. The computed logP difference between the fluoro (ZINC49067891, logP 2.523) and bromo (ZINC49067889, logP ~3.0) analogs represents a meaningful lipophilicity reduction that can favorably influence aqueous solubility and reduce non-specific protein binding [2][1]. In a structurally related series of indole–triazole S-alkylated N-aryl acetamides, the 2-fluoro-substituted compound 8f displayed cell viability of 12.93 ± 0.55% against Hep-G2 cells at 100 µg/mL (IC50 = 55.40 µg/mL), whereas the 3,4-dichloro-substituted analog 8b achieved 10.99 ± 0.59% cell viability, demonstrating that halogen substitution pattern and identity meaningfully modulate cytotoxic potency within this chemotype [3].

medicinal chemistry structure–activity relationship halogen bonding

Indole N-1 vs. C-3 Linkage Architecture: Conformational and Target-Engagement Implications

The target compound employs an N-1 indole linkage (acetamide attached directly to the indole nitrogen), a topological feature that distinguishes it from the majority of published indole–triazole hybrids, which utilize a C-3 linkage via indole-3-acetic acid. In the Biomedicines 2023 study, all compounds 8a–f connect the indole at C-3 through a thioether bridge to the triazole, producing an extended and angled geometry [1]. The N-1 linkage in the target compound presents the indole and triazole pharmacophores in a more compact, linearly arranged configuration, which alters the molecular electrostatic potential surface and may enhance binding to targets with narrow or deep binding pockets. SwissTargetPrediction analysis of indole–triazole acetamides from the related series indicated a significant propensity (13.3–66.7%) for kinase receptor binding, suggesting that subtle topological variations within this scaffold class can redirect target selectivity profiles [1]. No direct head-to-head comparative data between N-1-linked and C-3-linked indole–triazole acetamides has been published to date.

molecular docking scaffold topology kinase inhibition

Metabolic Stability Advantage: 6-Fluoro Blockade of CYP-Mediated Indole Hydroxylation

The 6-position of the indole ring is a known metabolic soft spot susceptible to cytochrome P450-mediated hydroxylation. In unsubstituted indole derivatives, oxidative metabolism at C-6 generates 6-hydroxyindole metabolites that can undergo further conjugation (glucuronidation/sulfation) leading to rapid clearance [1]. The 6-fluoro substituent in the target compound blocks this metabolic pathway, as the C–F bond (bond dissociation energy ~116 kcal/mol) is substantially stronger than the C–H bond (~99 kcal/mol) and is resistant to oxidative cleavage [2]. In a related fluorinated indole series (pyridyl-ethenyl-indoles as tryptophan dioxygenase inhibitors), 6-fluoro substitution was employed specifically to enhance metabolic stability and prolong in vivo half-life [2]. The 6-bromo analog cannot provide equivalent metabolic blockade, as the C–Br bond is more labile and brominated aromatics are susceptible to CYP-mediated debromination or epoxidation pathways [1]. No direct comparative microsomal stability data for the target compound vs. its 6-unsubstituted or 6-bromo analogs have been published.

drug metabolism CYP450 metabolic soft spot

Differential Cytotoxic Potential: 6-Fluoro vs. Dichloro and Dimethyl Substituted Indole–Triazole Acetamides

In the structurally related indole–triazole S-alkylated N-aryl acetamide series (compounds 8a–f), the 2-fluoro-substituted derivative 8f demonstrated a Hep-G2 cell viability of 12.93 ± 0.55% at 100 µg/mL with an IC50 of 55.40 µg/mL [1]. For context, the 3,4-dichlorophenyl analog 8b achieved the lowest cell viability in the series (10.99 ± 0.59%), comparable to doxorubicin (10.8 ± 0.41%), while the 2,4-dimethyl analog 8a reached 11.72 ± 0.53% [1]. The fluoro derivative 8f thus displayed 2.4-fold higher cell viability (i.e., lower cytotoxicity) than the best-performing 8b, indicating that halogen identity and substitution position meaningfully differentiate cytotoxic potency. While 8f does not share the exact scaffold of the target compound (which uses an N-1 indole linkage rather than C-3), these data establish that within the indole–triazole acetamide class, fluoro substitution produces a distinct cytotoxicity profile that can be exploited for therapeutic window optimization—achieving sufficient potency while potentially avoiding the non-selective toxicity of more potent but less discriminating analogs [1].

cytotoxicity Hep-G2 anticancer screening

Recommended Research Application Scenarios for 2-(6-Fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide


Medicinal Chemistry: Fluorinated Indole–Triazole Library Enumeration and Kinase-Targeted SAR

The N-1 indole linkage combined with the 6-fluoro substituent makes this compound valuable as a core scaffold for enumerating focused libraries that explore kinase inhibitor chemical space. In silico target prediction of indole–triazole acetamides indicates a 13.3–66.7% probability of kinase receptor binding, and the 6-fluoro substituent's favorable metabolic stability profile (C–F bond blockade of CYP hydroxylation) positions this compound as a suitable starting point for developing metabolically stable kinase inhibitor leads [1][2]. The compound can serve as a reference standard for SAR studies comparing N-1-linked vs. C-3-linked indole pharmacophore presentation [1].

Anticancer Drug Discovery: Moderate-Cytotoxicity Lead Scaffold for Therapeutic Window Optimization

Based on class-level evidence from structurally related indole–triazole acetamides, the fluoro-substituted members of this chemotype demonstrate moderate rather than maximal cytotoxicity (cell viability 12.93 ± 0.55% for the 2-fluoro analog 8f at 100 µg/mL in Hep-G2 cells), distinguishing them from the most potent but potentially non-selective dichloro analogs (10.99 ± 0.59% for 8b) [1]. This compound is therefore recommended for anticancer screening cascades where a balanced efficacy/selectivity profile is prioritized over maximal single-digit-µM potency, particularly in programs targeting hepatocellular carcinoma [1].

Anti-Infective Screening: Urease Inhibition and Anti-Helicobacter pylori Programs

Indole–phenyltriazole hybrid acetamides (compounds 9a–k) have demonstrated potent Jack bean urease inhibitory activity, with the most active derivatives achieving single-digit µM IC50 values [1]. Given that the target compound incorporates the same indole–triazole–phenyl acetamide pharmacophore architecture, it is structurally pre-validated for urease inhibitor screening. Urease is a validated drug target for Helicobacter pylori infections, and this compound can serve as an entry point for developing novel anti-H. pylori agents with 6-fluoro substitution conferring potential pharmacokinetic advantages [1].

Chemical Biology Tool Compound: Halogen-Bonding Probe for Target Engagement Studies

The 6-fluoro substituent on the indole ring offers distinct halogen-bonding characteristics compared to 6-chloro, 6-bromo, or 6-iodo analogs. Fluorine's high electronegativity and poor polarizability make it a weaker halogen-bond donor but a stronger hydrogen-bond acceptor (as C–F···H–X interaction), enabling this compound to probe fluorine-specific protein–ligand interactions distinct from heavier halogens [1][2]. The compound can be used in competitive binding assays alongside its 6-bromo analog (available as ZINC49067889) to dissect halogen-dependent contributions to target binding affinity in crystallographic or biophysical studies [2].

Quote Request

Request a Quote for 2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.